Cas no 1804891-42-6 (Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate)

Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate
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- インチ: 1S/C12H10F6O3/c1-2-21-9(20)4-6-3-7(19)5-8(11(13,14)15)10(6)12(16,17)18/h3,5,19H,2,4H2,1H3
- InChIKey: OJPQRPAMFKDYPU-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CC(=CC=1CC(=O)OCC)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 365
- XLogP3: 3.5
- トポロジー分子極性表面積: 46.5
Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003965-1g |
Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate |
1804891-42-6 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetateに関する追加情報
Comprehensive Overview of Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate (CAS No. 1804891-42-6)
Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate (CAS No. 1804891-42-6) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique trifluoromethyl groups and hydroxyl functionality, offers remarkable chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications due to its ability to enhance the properties of final products, such as improved bioavailability and thermal resistance.
The molecular structure of Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate features two trifluoromethyl groups, which are known for their electron-withdrawing effects. These groups significantly influence the compound's reactivity, making it a versatile building block for designing complex molecules. The presence of the hydroxyl group further adds to its utility, enabling facile derivatization for targeted applications. This combination of functional groups positions the compound as a critical player in the development of high-performance materials and bioactive molecules.
In recent years, the demand for fluorinated compounds like Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate has surged, driven by their exceptional properties such as chemical inertness, lipophilicity, and resistance to metabolic degradation. These attributes are particularly valuable in the pharmaceutical industry, where fluorinated analogs often exhibit enhanced efficacy and reduced side effects. Additionally, the agrochemical sector leverages these compounds to develop next-generation pesticides with improved environmental profiles and target specificity.
From a synthetic perspective, CAS No. 1804891-42-6 is often employed in multi-step organic transformations, including esterifications, nucleophilic substitutions, and cross-coupling reactions. Its compatibility with various catalysts and reagents makes it a preferred choice for chemists aiming to construct complex molecular architectures. The compound's stability under diverse reaction conditions further underscores its practicality in industrial-scale synthesis.
Environmental and regulatory considerations are also pivotal when discussing Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate. As sustainability becomes a global priority, researchers are investigating greener synthetic routes to minimize waste and energy consumption. The compound's potential for recyclability and biodegradability is an area of active exploration, aligning with the broader shift toward eco-friendly chemical processes.
In conclusion, Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate (CAS No. 1804891-42-6) represents a cutting-edge chemical entity with far-reaching implications across multiple industries. Its unique structural features, coupled with its adaptability in synthetic applications, make it a subject of ongoing research and innovation. As scientific advancements continue to unfold, this compound is poised to play an increasingly vital role in shaping the future of specialty chemicals and beyond.
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